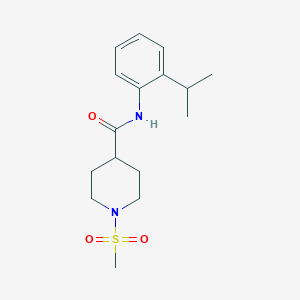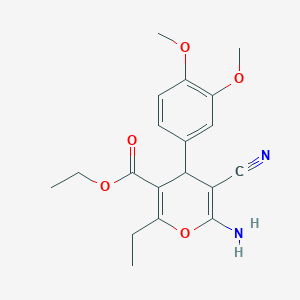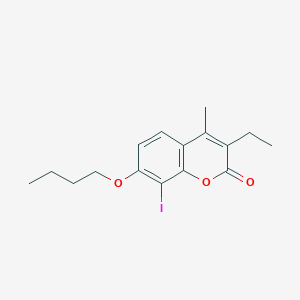
N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as SNC80, is a synthetic compound that belongs to the family of opioids. It was first synthesized in 1992 by scientists at the University of Michigan. SNC80 is a potent and selective agonist for the delta-opioid receptor, which is one of the three types of opioid receptors found in the human body.
作用机制
N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide acts as a selective agonist for the delta-opioid receptor, which is primarily found in the peripheral nervous system. Activation of the delta-opioid receptor by N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide results in the inhibition of neurotransmitter release, which leads to the analgesic and anxiolytic effects observed in animal models. N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to modulate the release of dopamine in the brain, which may contribute to its potential use in the treatment of drug addiction.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to produce analgesic effects in animal models of acute and chronic pain. It has also been shown to produce anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One advantage of using N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide in lab experiments is its selectivity for the delta-opioid receptor, which allows for more precise targeting of the receptor compared to other opioids. However, one limitation of using N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is its potential for abuse and addiction, which may limit its use in human studies.
未来方向
Future research on N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide should focus on its potential therapeutic applications in humans. This includes its use in the treatment of acute and chronic pain, anxiety, depression, and drug addiction. Additionally, further research is needed to determine the long-term safety and efficacy of N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide in humans.
合成方法
The synthesis of N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide involves a series of chemical reactions that start with the reaction of 2-isopropylphenylmagnesium bromide with 4-piperidone. This produces N-(2-isopropylphenyl)-4-piperidone, which is then reacted with methylsulfonyl chloride to produce N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidone. The final step involves the reaction of N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidone with ammonia to produce N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide.
科学研究应用
N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, antidepressant, and anxiolytic effects in animal models. N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, N-(2-isopropylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
属性
IUPAC Name |
1-methylsulfonyl-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)14-6-4-5-7-15(14)17-16(19)13-8-10-18(11-9-13)22(3,20)21/h4-7,12-13H,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTRYPXOBMUFIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine](/img/structure/B5227574.png)
![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227581.png)
![N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B5227584.png)
![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5227590.png)
![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide](/img/structure/B5227595.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-methylglycinamide](/img/structure/B5227598.png)

![3-isobutyl-1-(2-methoxyethyl)-8-(4-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5227619.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5227621.png)
![11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5227626.png)


![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5227669.png)